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molecular formula C11H16O5 B8338528 1-Carboxy-3,5,7-trihydroxyadamantane

1-Carboxy-3,5,7-trihydroxyadamantane

Cat. No. B8338528
M. Wt: 228.24 g/mol
InChI Key: LMYTYLMNPLNZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06391520B1

Procedure details

10 mmol of 1,3,5-adamantanetriol, 1 mmol of NHPI, 0.005 mmol of Co(AA)2 were added to 25 ml of acetic acid, and the mixture was stirred at 60° C. for 6 hours in a reactor with a gas pack inflated with a mixed gas (mixed gas: 2 L of carbon monoxide adn 0.5 L of oxygen; pressure: 5 kg/cm2) connected thereto. As a result, with a conversion of 1,3,5-adamantanetriol of 99%, there was obtained 1-carboxy-3,5,7-adamantanetriol (yield: 80%).
Quantity
10 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0.005 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]12([OH:13])[CH2:10][C:5]3([OH:11])[CH2:6][CH:7]([CH2:9][C:3]([OH:12])([CH2:4]3)[CH2:2]1)[CH2:8]2.[C]=O.O=O.[C:18]([OH:21])(=[O:20])[CH3:19]>>[C:5]12([OH:11])[CH2:10][C:1]3([OH:13])[CH2:8][CH:7]([CH2:9][C:3]([OH:12])([CH2:2]3)[CH2:4]1)[CH2:6]2.[C:18]([C:19]12[CH2:9][C:3]3([OH:12])[CH2:2][C:1]([OH:13])([CH2:10][C:5]([OH:11])([CH2:4]3)[CH2:6]1)[CH2:8]2)([OH:21])=[O:20] |^3:13|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C12(CC3(CC(CC(C1)C3)(C2)O)O)O
Name
Co(AA)2
Quantity
0.005 mmol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
[C]=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 6 hours in a reactor with a gas pack
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C12(CC3(CC(CC(C1)C3)(C2)O)O)O
Name
Type
product
Smiles
C(=O)(O)C12CC3(CC(CC(C1)(C3)O)(C2)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06391520B1

Procedure details

10 mmol of 1,3,5-adamantanetriol, 1 mmol of NHPI, 0.005 mmol of Co(AA)2 were added to 25 ml of acetic acid, and the mixture was stirred at 60° C. for 6 hours in a reactor with a gas pack inflated with a mixed gas (mixed gas: 2 L of carbon monoxide adn 0.5 L of oxygen; pressure: 5 kg/cm2) connected thereto. As a result, with a conversion of 1,3,5-adamantanetriol of 99%, there was obtained 1-carboxy-3,5,7-adamantanetriol (yield: 80%).
Quantity
10 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0.005 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]12([OH:13])[CH2:10][C:5]3([OH:11])[CH2:6][CH:7]([CH2:9][C:3]([OH:12])([CH2:4]3)[CH2:2]1)[CH2:8]2.[C]=O.O=O.[C:18]([OH:21])(=[O:20])[CH3:19]>>[C:5]12([OH:11])[CH2:10][C:1]3([OH:13])[CH2:8][CH:7]([CH2:9][C:3]([OH:12])([CH2:2]3)[CH2:4]1)[CH2:6]2.[C:18]([C:19]12[CH2:9][C:3]3([OH:12])[CH2:2][C:1]([OH:13])([CH2:10][C:5]([OH:11])([CH2:4]3)[CH2:6]1)[CH2:8]2)([OH:21])=[O:20] |^3:13|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C12(CC3(CC(CC(C1)C3)(C2)O)O)O
Name
Co(AA)2
Quantity
0.005 mmol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
[C]=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 6 hours in a reactor with a gas pack
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C12(CC3(CC(CC(C1)C3)(C2)O)O)O
Name
Type
product
Smiles
C(=O)(O)C12CC3(CC(CC(C1)(C3)O)(C2)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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